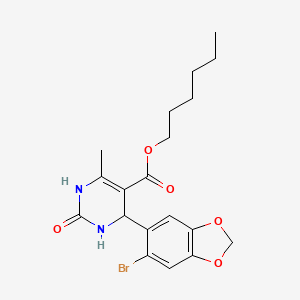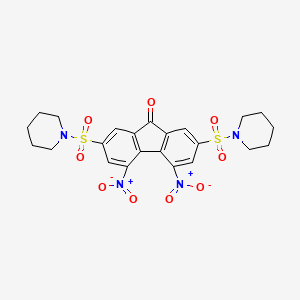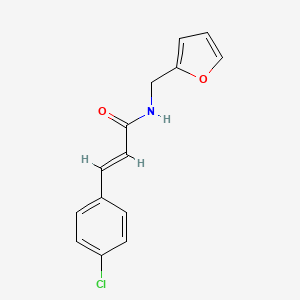![molecular formula C19H12Cl2N6O3S B11700682 (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)
(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a pyrazolone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a thioamide to form the thiazole ring.
Final condensation: The final step involves the condensation of the thiazole-containing intermediate with a pyrazolone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone and thiazole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives with altered electronic properties.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it suitable for use in dyes and pigments.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
作用机制
The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Catalysis: As a ligand, it can stabilize transition states and lower the activation energy of reactions.
相似化合物的比较
Similar Compounds
- **(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one
- **(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The unique combination of the dichlorophenyl, nitrophenyl, and thiazole groups in (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one imparts distinct electronic and steric properties, making it particularly suitable for specific applications in catalysis, materials science, and drug development.
属性
分子式 |
C19H12Cl2N6O3S |
|---|---|
分子量 |
475.3 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12Cl2N6O3S/c1-10-17(24-23-15-6-5-12(20)8-14(15)21)18(28)26(25-10)19-22-16(9-31-19)11-3-2-4-13(7-11)27(29)30/h2-9,25H,1H3 |
InChI 键 |
VWUROKZXPQLUOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide](/img/structure/B11700599.png)
![N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B11700602.png)
![7-bromo-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700610.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11700616.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11700622.png)
![3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11700624.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11700639.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700645.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11700656.png)


![2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B11700679.png)
